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Clomifene-d5 (hydrochloride)

Cat. No.: B12422468
M. Wt: 447.4 g/mol
InChI Key: KKBZGZWPJGOGJF-FKBJCHEPSA-N
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Description

Contextualizing Clomifene (B125282) as a Parent Compound in Contemporary Biomedical Science

Clomifene, a nonsteroidal triphenylethylene (B188826) derivative, functions as a selective estrogen receptor modulator (SERM). wikipedia.org It is composed of two geometric isomers, zuclomifene and enclomifene, which possess distinct pharmacological profiles. wikipedia.org In biomedical science, clomifene is recognized for its ability to interact with estrogen receptors, acting as either an agonist or antagonist depending on the target tissue. drugbank.comnih.gov This dual activity underpins its primary therapeutic application in stimulating ovulation in cases of female infertility. drugbank.comnih.gov

Beyond its established clinical use, clomifene serves as a parent compound in various research endeavors. Its mechanism of action involves influencing the hypothalamic-pituitary-gonadal axis, leading to an increase in the secretion of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). drugbank.com This biological activity has prompted investigations into its potential applications in other contexts, including the treatment of male hypogonadism. wikipedia.org Furthermore, clomifene is a substance of interest in anti-doping research due to its potential to elevate testosterone (B1683101) levels, which has led to its prohibition by the World Anti-Doping Agency. clinicaltrials.gov The complex metabolism of clomifene, involving enzymes like CYP2D6, and the activity of its metabolites are also active areas of pharmacological research. wikipedia.orgmdpi.com

Fundamental Principles and Rationale for Stable Isotope Labeling in Analytical Chemistry

Stable isotope labeling is a powerful technique in analytical chemistry that involves the incorporation of non-radioactive isotopes into molecules. numberanalytics.com This method allows researchers to trace and quantify these molecules within complex biological systems. numberanalytics.com The core principle lies in the fact that stable isotopes are chemically identical to their naturally occurring counterparts but can be differentiated by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. numberanalytics.comwikipedia.org

The rationale for using stable isotope labeling is multifaceted. A key application is in isotope dilution mass spectrometry (IDMS), where a known quantity of a labeled compound, known as an internal standard, is added to a sample. numberanalytics.com This allows for the precise quantification of the corresponding unlabeled (endogenous) compound. This technique is widely used to measure the concentrations of various metabolites, including amino acids and sugars. numberanalytics.com

Another significant use is in metabolic flux analysis, which measures the rates of metabolic reactions. numberanalytics.comcreative-proteomics.com By introducing a labeled substrate into a biological system, scientists can track the incorporation of the isotope into downstream metabolites, providing insights into the dynamics of metabolic pathways. numberanalytics.com

Specific Significance of Deuteration (d5) in Clomifene Analog Research

Deuteration, the replacement of hydrogen (H) with its stable isotope deuterium (B1214612) (D), holds particular significance in the study of clomifene analogs. musechem.comunibestpharm.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comunibestpharm.com This "kinetic isotope effect" can significantly alter the rate of metabolic processes. wikipedia.org

In the context of clomifene, which undergoes metabolism by cytochrome P450 enzymes, deuteration at specific sites can slow down its breakdown. wikipedia.orgnih.gov This can lead to a longer half-life and altered pharmacokinetic properties compared to the non-deuterated parent compound. wikipedia.orgnih.gov By strategically placing deuterium atoms on the clomifene molecule, researchers can investigate the metabolic pathways and identify the "soft spots" that are most vulnerable to enzymatic attack. nih.gov The "d5" designation in Clomifene-d5 indicates that five hydrogen atoms have been replaced by deuterium. nih.gov

Role of Clomifene-d5 (hydrochloride) as a Stable Isotope Internal Standard (SIIS) in Research Methodologies

Clomifene-d5 (hydrochloride) is primarily utilized as a stable isotope internal standard (SIIS) in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com In this role, a known amount of Clomifene-d5 is added to biological samples (such as plasma or urine) before processing.

Because Clomifene-d5 is chemically almost identical to the non-labeled clomifene, it behaves similarly during sample extraction, purification, and chromatographic separation. However, due to its higher mass, the mass spectrometer can distinguish it from the endogenous clomifene. By comparing the signal intensity of the analyte (clomifene) to that of the internal standard (Clomifene-d5), researchers can accurately quantify the concentration of clomifene in the original sample. This method corrects for any loss of the analyte during sample preparation and for variations in the instrument's response, leading to highly precise and reliable measurements.

Overview of Key Academic Research Domains for Clomifene-d5 (hydrochloride)

The application of Clomifene-d5 (hydrochloride) as an internal standard is crucial in several key research areas:

Pharmacokinetic Studies: Researchers use Clomifene-d5 to accurately measure the absorption, distribution, metabolism, and excretion (ADME) of clomifene in preclinical and clinical studies. nih.govchemsrc.com This helps in understanding how the drug behaves in the body over time.

Anti-Doping Control: Sports anti-doping laboratories employ Clomifene-d5 to develop and validate methods for the detection and quantification of clomifene and its metabolites in athletes' urine samples. clinicaltrials.gov The use of an internal standard is essential for meeting the stringent requirements for accuracy and precision in this field.

Therapeutic Drug Monitoring (TDM): Although less common for clomifene, TDM involves measuring drug concentrations in a patient's bloodstream to optimize dosing. medchemexpress.com The use of an SIIS like Clomifene-d5 would be critical for the accuracy of such measurements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29Cl2NO B12422468 Clomifene-d5 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H29Cl2NO

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;/i6D,9D,10D,13D,14D;

InChI Key

KKBZGZWPJGOGJF-FKBJCHEPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Clomifene D5 Hydrochloride

General Approaches for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules can be achieved through a variety of synthetic strategies. The choice of method depends on the desired position of the label, the stability of the molecule to the reaction conditions, and the availability of starting materials.

One common approach is hydrogen-deuterium (H/D) exchange , where one or more hydrogen atoms in a molecule are swapped for deuterium atoms. google.com This can be catalyzed by acids, bases, or transition metals. google.com For instance, aromatic protons can be exchanged with deuterium using a deuterated acid or by heating in the presence of a transition metal catalyst and a deuterium source like deuterium oxide (D₂O). google.comgoogle.com

Another widely used technique is reductive deuteration , which involves the reduction of a functional group with a deuterium-delivering reagent. For example, a ketone or an alkene can be reduced using reagents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in the presence of a catalyst to introduce deuterium atoms into the molecule.

A third strategy involves stepwise synthesis starting from commercially available deuterated precursors . google.com This "bottom-up" approach often provides the most precise control over the location of the deuterium labels. Simple deuterated building blocks, such as deuterated benzene, acetone-d6, or methyl-d3 iodide, can be incorporated into a larger synthetic scheme to produce the desired labeled molecule.

Specific Synthetic Routes and Precursor Compounds for Clomifene-d5 (hydrochloride)

The synthesis of Clomifene-d5 (hydrochloride) typically involves a multi-step process that adapts the established synthetic routes of unlabeled Clomifene (B125282). chemicalbook.comchemicalbook.com The deuterium atoms in Clomifene-d5 are located on one of the phenyl rings. Therefore, a logical synthetic strategy would involve the use of a deuterated phenyl precursor.

A plausible synthetic route for Clomifene-d5 commences with the preparation of a phenyl-d5 Grignard reagent. This can be synthesized from bromobenzene-d5, which is commercially available, by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org

The subsequent steps would likely follow a known synthetic pathway for Clomifene, such as the one described in various patents and chemical literature. google.comgoogle.com A key intermediate in Clomifene synthesis is 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol. chemicalbook.comchemicalbook.com To introduce the deuterium label, the synthesis would be modified to use the prepared phenyl-d5 magnesium bromide in a Grignard reaction with a suitable ketone precursor, such as 4-(2-(diethylamino)ethoxy)benzophenone. This reaction would yield 1-(4-(2-(diethylamino)ethoxy)phenyl)-1-phenyl-2-(phenyl-d5)ethanol.

Subsequent dehydration of this alcohol, typically using an acid catalyst, would generate the corresponding deuterated triphenylethylene (B188826) derivative. google.com The final step involves the chlorination of the vinylic hydrogen to produce Clomifene-d5. chemicalbook.comchemicalbook.com The resulting mixture of (E)- and (Z)-isomers would then be converted to the hydrochloride salt.

Table 1: Key Precursors and Reagents in a Proposed Synthesis of Clomifene-d5 (hydrochloride)

Compound NameRole in Synthesis
Bromobenzene-d5Deuterated starting material
MagnesiumReagent for Grignard formation
4-(2-(diethylamino)ethoxy)benzophenoneKetone precursor for Grignard reaction
Phenyl-d5 magnesium bromideDeuterated Grignard reagent
1-(4-(2-(diethylamino)ethoxy)phenyl)-1-phenyl-2-(phenyl-d5)ethanolDeuterated alcohol intermediate
N-ChlorosuccinimideChlorinating agent
Hydrochloric acidFor hydrochloride salt formation

Considerations for Isomeric Purity Control in Deuterated Clomifene Synthesis (e.g., trans-Clomiphene-d5)

The synthesis of Clomifene and its deuterated analogs results in a mixture of two geometric isomers: the (E)-isomer (enclomiphene or trans-clomiphene) and the (Z)-isomer (zuclomiphene or cis-clomiphene). wikipedia.org For many applications, particularly in pharmaceutical development, it is often necessary to isolate a single isomer. In the case of deuterated Clomifene, obtaining isomerically pure trans-Clomifene-d5 is a key consideration.

Several methods have been developed to control and separate the isomers of Clomifene, and these are directly applicable to its deuterated counterpart. One effective technique involves the selective precipitation of one isomer as a salt. For example, the use of racemic binaphthyl-phosphoric acid (BPA) has been shown to preferentially precipitate the trans-isomer of Clomifene from a solution containing a mixture of both isomers. google.com This method can yield a high ratio of trans- to cis-clomiphene. google.com

The process typically involves dissolving the mixture of Clomifene-d5 isomers in a suitable organic solvent, such as methanol, and then adding a solution of racemic BPA. The salt of trans-Clomifene-d5 with BPA will precipitate out of the solution, leaving the cis-isomer in the mother liquor. The precipitated salt can then be collected by filtration and the free base of trans-Clomifene-d5 can be liberated by treatment with a base.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), can also be employed to separate the isomers, although this is often more practical on a smaller, analytical scale.

Analytical Characterization Techniques for Synthesized Deuterated Analogs

The successful synthesis of Clomifene-d5 (hydrochloride) requires rigorous analytical characterization to confirm its identity, purity, and the extent of deuterium incorporation. The two primary techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic purity of a deuterated compound. By comparing the mass spectrum of the deuterated analog to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. The high mass accuracy of HRMS allows for the differentiation between the desired deuterated product and any remaining unlabeled or partially labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can confirm the position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Clomifene-d5, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced in intensity. This provides direct evidence of successful deuterium incorporation at the intended positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only for the deuterium atoms in the molecule. This can be used to confirm the presence and chemical environment of the incorporated deuterium.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms directly bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the corresponding C-H signals in the unlabeled compound.

By employing a combination of these analytical techniques, the successful synthesis and characterization of Clomifene-d5 (hydrochloride) with high isotopic and isomeric purity can be confidently established.

Advanced Analytical Methodologies Employing Clomifene D5 Hydrochloride As an Internal Standard

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that employs a stable isotope-labeled version of the analyte of interest as an internal standard to achieve highly accurate and precise quantification. In the context of clomiphene analysis, Clomifene-d5 (hydrochloride) is the ideal internal standard due to its chemical and physical properties being nearly identical to the unlabeled clomiphene.

Enhancement of Quantitative Accuracy in Trace Analysis

The fundamental principle of SID-MS lies in the addition of a known amount of the isotopically labeled standard, Clomifene-d5, to the sample prior to any sample preparation or analysis steps. Because Clomifene-d5 and the native clomiphene exhibit virtually identical behavior during extraction, chromatography, and ionization, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.

The mass spectrometer can readily distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, a highly accurate determination of the analyte's concentration can be made. This ratiometric measurement corrects for variations in sample recovery and instrumental response, leading to a significant enhancement in quantitative accuracy, particularly at trace levels.

Mitigation of Matrix Effects in Complex Biological and Non-Biological Samples

Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major source of error in quantitative mass spectrometry. nih.gov These effects can be particularly pronounced in complex matrices such as plasma, urine, and environmental samples.

The use of Clomifene-d5 (hydrochloride) as an internal standard is a highly effective strategy for mitigating matrix effects. Since the deuterated standard co-elutes with the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte to the internal standard remains constant, regardless of the matrix-induced variations in signal intensity. This ability to compensate for matrix effects is a key advantage of SID-MS, ensuring the reliability and robustness of the analytical method across different sample types.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for the sensitive and selective analysis of clomiphene, with Clomifene-d5 (hydrochloride) serving as the internal standard.

Method Development and Optimization for Clomifene-d5 (hydrochloride)

The development of a robust LC-MS/MS method for clomiphene analysis involves the careful optimization of several parameters. A common approach utilizes a reversed-phase C18 column for chromatographic separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous component, often containing a modifier like formic acid to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is frequently employed to achieve optimal separation of clomiphene isomers and their metabolites.

Sample preparation is another critical aspect of method development. Techniques such as protein precipitation are often used for plasma samples to remove proteins that can interfere with the analysis. researchgate.netnih.gov The goal is to develop a method that provides good chromatographic peak shape, resolution, and sensitivity for both clomiphene and its deuterated internal standard.

Below is an interactive data table summarizing typical mass spectrometric parameters for clomiphene and the inferred parameters for Clomifene-d5.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Clomiphene406.2100.1Positive Electrospray Ionization (ESI+)
Clomifene-d5411.2100.1Positive Electrospray Ionization (ESI+)

Chromatographic Separation Techniques for Clomiphene Isomers and Metabolites

Clomiphene exists as a mixture of two geometric isomers, enclomiphene (B195052) (E-isomer) and zuclomiphene (B94539) (Z-isomer), which have different pharmacological activities. Furthermore, clomiphene is extensively metabolized in the body, leading to the formation of various metabolites. dshs-koeln.de Therefore, the chromatographic separation of these isomers and metabolites is essential for accurate quantification and a comprehensive understanding of its pharmacokinetics.

Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly used techniques for this purpose. The choice of the stationary phase, mobile phase composition, and gradient profile are all critical for achieving the desired separation. For instance, a ZORBAX Eclipse plus C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile has been successfully used to separate clomiphene isomers and their metabolites. nih.gov

The following interactive data table presents a summary of chromatographic conditions reported in the literature for the separation of clomiphene isomers.

ColumnMobile PhaseFlow RateReference
ZORBAX Eclipse plus C18 (1.8 µm)Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileNot Specified nih.gov
YMC-Pack C18-AM (3 µm)Methanol, acetonitrile, and 0.10% V/V HCOOH (70:15:15)0.70 mL/min japsonline.com
Luna C18Methanol-water (70:30 v/v) containing 0.05% trifluoroacetic acid1 mL/min nih.gov

Ionization Techniques and Mass Spectrometric Parameters for Deuterated Compounds

Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of clomiphene and its deuterated internal standard. researchgate.netnih.govjapsonline.com ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. In the case of clomiphene, positive ion mode ESI is typically employed, as the molecule readily forms protonated molecular ions [M+H]+.

The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and specificity. Key parameters that are optimized include the capillary voltage, cone voltage, desolvation gas temperature, and flow rate. For tandem mass spectrometry (MS/MS), the selection of precursor and product ions, as well as the optimization of the collision energy, are critical for selective reaction monitoring (SRM). The use of a deuterated internal standard like Clomifene-d5 generally does not require significant alteration of the ionization parameters compared to the unlabeled analyte, as their ionization efficiencies are very similar. nih.govchemrxiv.org However, it is essential to verify that the chosen parameters provide optimal signal for both the analyte and the internal standard.

Validation Parameters for Analytical Methods Utilizing Clomifene-d5 (hydrochloride)

For any analytical method to be considered reliable and accurate, it must undergo a rigorous validation process. When using Clomifene-d5 (hydrochloride) as an internal standard for clomiphene quantification, the validation parameters are assessed according to guidelines set by regulatory bodies like the Food and Drug Administration (FDA). nih.govresearchgate.net This ensures the method is fit for its intended purpose, such as therapeutic drug monitoring or pharmacokinetic studies. veeprho.com

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. In methods employing Clomifene-d5 (hydrochloride), specificity is typically demonstrated by analyzing blank matrix samples (e.g., plasma from untreated subjects) to ensure no interfering peaks are present at the retention times of clomiphene and its deuterated internal standard. ijsdr.org

In techniques like LC-MS/MS, selectivity is further enhanced by using Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For instance, a validated method might use the ionic transition m/z 406.18→100.11 for clomiphene, ensuring that only a compound with that specific mass and fragmentation pattern is detected. japsonline.com The use of a stable isotope-labeled internal standard like Clomifene-d5, which has a different mass but similar chromatographic behavior and fragmentation, provides a distinct signal, confirming the method's high selectivity. researchgate.net

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measured value to the true value. These are assessed within a single day (intra-day) and over several days (inter-day) to evaluate the method's reproducibility. ijrpns.com

Validation studies for clomiphene quantification typically involve analyzing quality control (QC) samples at low, medium, and high concentrations. The precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal value or relative error (%RE). Generally, the acceptance criteria for precision are an RSD of less than 15%, and for accuracy, the mean value should be within ±15% of the nominal concentration. impactfactor.org

One study demonstrated intra-day precision with %RSD values between 2.02% and 4.12%, and accuracy with a relative error of -3.25% to 4.79%. japsonline.com The inter-day precision in the same study ranged from 1.91% to 3.89% (%RSD), with accuracy between -1.79% and 4.38% (%RE). japsonline.com Another study reported mean recoveries for clomiphene isomers between 88.2% and 85.7%, with precision (coefficient of variation) less than 12.3% and accuracy between 91.2% and 106.6%.

Table 1: Example of Intra-day and Inter-day Precision and Accuracy Data for Clomiphene Quantification

Quality Control Level Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
Low (LQC) 2.5% -1.5% 3.1% -0.8%
Medium (MQC) 2.1% 2.3% 2.5% 1.7%

Note: Data is representative and compiled from typical validation report findings. japsonline.com

Linearity demonstrates the analytical method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (Clomifene-d5) against the nominal concentration of the analyte.

The relationship is typically evaluated using a weighted least-squares linear regression analysis. A correlation coefficient (r²) value of greater than 0.99 is generally considered evidence of a strong linear relationship. japsonline.com For example, a validated LC-MS/MS method for clomiphene in plasma showed linearity over a concentration range of 12.5 to 500.0 ng/mL, with a regression equation of y = 0.00413x – 0.00854 and an r² value of >0.99. japsonline.com Another method for clomiphene isomers established linearity from 0.102 to 15.225 ng/mL for zuclomifene and 0.149 to 22.275 ng/mL for enclomifene.

Table 2: Representative Linearity and Range for Clomiphene Analysis

Parameter Value
Calibration Range 10–50 µg/mL
Regression Equation y = 20321x + 60021

Note: This data is illustrative of a typical HPLC method validation.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. ijrpns.com

These limits are often calculated based on the parameters of the calibration curve, using the following formulas as per International Council for Harmonisation (ICH) guidelines: sepscience.com

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where 'σ' is the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines) and 'S' is the slope of the calibration curve. ijsdr.orgijrpns.comsepscience.com

In practice, the LOQ is often established as the lowest concentration on the calibration curve that meets acceptance criteria for precision and accuracy (e.g., precision within 20% RSD and accuracy within ±20% of the nominal value). impactfactor.org For instance, a highly sensitive LC-MS/MS method for clomiphene and its metabolites reported lower limits of quantification ranging from 0.06 ng/mL to 0.3 ng/mL. nih.govresearchgate.net Another method established an LOD of 0.312 ng/ml and an LOQ of 2.31 ng/ml. impactfactor.org

Emerging Analytical Technologies and Future Directions in Quantification

The quantification of clomiphene, facilitated by the use of internal standards like Clomifene-d5 (hydrochloride), is continually evolving. The trend is toward developing more rapid, sensitive, and comprehensive analytical methods.

Emerging technologies focus on ultra-high-performance liquid chromatography (UHPLC or UPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.net These systems allow for faster analysis times and better resolution of isomers and metabolites compared to traditional HPLC. researchgate.net The development of rapid-resolution liquid chromatography methods enables high-throughput sample analysis, which is crucial for large-scale clinical studies. nih.gov

Future directions in this field point towards:

Enhanced Sensitivity: Pushing the limits of quantification to lower levels (sub-ng/mL) to better characterize the pharmacokinetics of clomiphene's individual isomers and their various metabolites, which exist at very low concentrations. nih.govresearchgate.net

Stereoselective Quantification: Developing methods that can more effectively separate and quantify the individual (E)- and (Z)-isomers of clomiphene and its metabolites, as they exhibit different biological activities. nih.gov

Metabolite Profiling: Expanding the scope of analytical methods to simultaneously quantify a wider range of phase I and phase II metabolites in various biological matrices, providing a more complete picture of clomiphene metabolism. researchgate.net

Miniaturization and Automation: Implementing automated sample preparation techniques to reduce variability and increase throughput, making the analysis more efficient.

These advancements, underpinned by the use of reliable internal standards like Clomifene-d5 (hydrochloride), will continue to improve the understanding of clomiphene's pharmacology and support its clinical applications.

Applications of Clomifene D5 Hydrochloride in Metabolic Research

Elucidation of Clomifene (B125282) Metabolic Pathways Using Deuterated Tracers

Deuterated analogs like Clomifene-d5 serve as powerful tools to map the metabolic fate of clomiphene. When co-administered with non-labeled clomiphene or used as an internal standard in analytical methods, the distinct mass shift enables researchers to differentiate the administered compound from its downstream metabolites. researchgate.netnih.gov This approach is critical for identifying novel metabolites and understanding the sequence of enzymatic reactions involved in both Phase I and Phase II metabolism. nih.gov High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed to separate and identify the parent drug and its various metabolic products from biological matrices like plasma and urine. nih.govnih.gov

Phase I metabolism of clomiphene involves the introduction or exposure of functional groups, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govcore.ac.uk These reactions increase the polarity of the molecule, preparing it for subsequent conjugation or excretion. The primary Phase I metabolic reactions include hydroxylation and N-dealkylation. nih.govwikipedia.org

Several hydroxylated metabolites have been identified, with hydroxylation occurring on different positions of the phenyl rings. nih.govnih.gov These include isomers such as (Z)-3-hydroxyclomiphene and 4-hydroxyclomiphene (B10858560). nih.gov The formation of these hydroxylated metabolites is significantly influenced by the specific CYP enzymes involved, with CYP2D6 playing a major role in the bioactivation of (E)-clomiphene to its more potent hydroxylated forms. researchgate.netmdpi.com Other identified Phase I metabolites include N-desethylclomiphene, N,N-didesethylclomiphene, and clomiphene-N-oxide. nih.govwikipedia.org More recent studies have also identified metabolites formed through hydrogenation and methoxylation. dshs-koeln.denih.gov

Metabolite ClassSpecific Metabolite ExamplesPrimary Metabolic ReactionKey Enzymes Involved
Hydroxylated Metabolites(E)-4-hydroxyclomiphene, (Z)-3'-hydroxyclomiphene, (Z)-4-hydroxyclomipheneHydroxylationCYP2D6, CYP3A4
N-dealkylated Metabolites(E/Z)-N-desethylclomiphene, 4-hydroxy-N-desethylclomipheneN-dealkylationCYP3A4, CYP2D6
N-Oxidized MetabolitesClomiphene-N-oxideN-oxidationCYP3A4
Other Metabolites3,4-dihydroxy-dihydro-clomiphene, Dimethoxylated clomipheneHydrogenation, MethoxylationNot fully specified

Following Phase I reactions, the modified clomiphene metabolites often undergo Phase II conjugation. This process involves the attachment of endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the functional groups introduced during Phase I. These conjugation reactions, catalyzed by enzymes like uridine (B1682114) diphosphoglucuronosyltransferases (UGTs), further increase the water solubility of the metabolites, facilitating their elimination from the body, primarily via urine and feces. nih.govnih.gov The resulting products are known as glucuronide and sulfate conjugates. dshs-koeln.denih.gov The detection of these conjugated metabolites is crucial for a complete understanding of the drug's clearance and can be important in applications such as anti-doping analysis, where they may serve as long-term markers of clomiphene administration. nih.govdshs-koeln.de

Isomer-Specific Metabolic Profiling and Excretion Kinetics with Deuterated Analogs

Clomiphene is administered as a mixture of two geometric isomers: enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene). wikipedia.org These isomers exhibit different pharmacological properties and metabolic fates. researchgate.net Deuterated analogs are invaluable for distinguishing the metabolic pathways of each isomer. Studies have shown that (E)-clomiphene is metabolized more rapidly, primarily by the polymorphic enzyme CYP2D6, into active metabolites like (E)-4-hydroxyclomiphene, which is a significantly more potent estrogen receptor inhibitor than the parent compound. researchgate.netmdpi.com In contrast, (Z)-clomiphene has a much longer half-life and is metabolized by different pathways, including those involving CYP3A4 and CYP3A5. researchgate.netresearchgate.net The use of stable isotope-labeled standards allows for precise, isomer-specific quantification in pharmacokinetic studies, revealing differences in absorption, distribution, metabolism, and excretion kinetics between the two isomers. nih.govnih.gov For instance, elimination profiles show that (Z)-3-hydroxyclomiphene is the most abundant urinary hydroxy metabolite shortly after administration, while (Z)-3'-hydroxyclomiphene is excreted at higher relative concentrations several weeks after intake. nih.gov

Parameter(E)-Clomiphene (Enclomiphene)(Z)-Clomiphene (Zuclomiphene)
Primary Metabolizing EnzymeCYP2D6CYP3A4, CYP3A5
Key Active Metabolite(E)-4-hydroxyclomipheneMetabolites generally show lower inhibitory effects
Metabolic RateHigher/FasterLower/Slower
Half-lifeShorterLonger (detectable for months)

In Vitro Metabolic Studies Employing Clomifene-d5 (hydrochloride)

In vitro metabolic studies are essential for investigating the biochemical mechanisms of drug metabolism in a controlled laboratory setting. These experiments typically utilize subcellular fractions, such as human liver microsomes, which are rich in CYP enzymes. nih.govresearchgate.net In such studies, Clomifene-d5 can be used as a stable isotope-labeled internal standard for the accurate quantification of metabolite formation. nih.govresearchgate.net By incubating the non-labeled drug with liver microsomes and analyzing the products over time, researchers can determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the formation of specific metabolites. researchgate.net These studies have confirmed that enzymes like CYP3A4 and CYP2D6 are the main catalysts for the Phase I metabolism of clomiphene. nih.gov Furthermore, using recombinant human CYP enzymes allows for the precise identification of which specific enzyme is responsible for a particular metabolic step. nih.gov

Ex Vivo Research on Tissue Distribution and Metabolic Fate of Clomifene Analogs

Ex vivo research bridges the gap between in vitro and in vivo studies by examining metabolic processes in tissues or organs that have been removed from an organism. This approach allows for the investigation of tissue-specific metabolism and the distribution of a drug and its metabolites in a more physiologically relevant environment than isolated enzyme systems. While specific ex vivo studies focusing on Clomifene-d5 are not widely documented in the available literature, this methodology could be applied to understand the metabolic fate of clomiphene analogs in target tissues (e.g., ovarian or testicular tissue) versus primary metabolic organs like the liver. Such research would involve administering the compound to a model organism, after which various tissues would be harvested and analyzed to quantify the concentrations of the parent drug and its metabolites. This would provide valuable insights into whether clomiphene is metabolized differently in various tissues and could help elucidate the tissue-specific mechanisms of action and potential off-target effects.

Methodological Contributions of Clomifene D5 Hydrochloride to Pharmacokinetic Research Non Clinical Focus

Utilization of Deuterated Standards for Precise Quantification in Pharmacokinetic Studies

In pharmacokinetic studies, accurate and precise quantification of a drug and its metabolites in biological matrices is fundamental. Deuterated stable isotope-labeled internal standards (SIL-IS), such as Clomifene-d5, are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core utility of Clomifene-d5 lies in its ability to mimic the analyte (unlabeled clomiphene) throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. Because it is chemically almost identical to clomiphene, it experiences similar behavior during sample preparation, including extraction efficiency and potential degradation. However, due to its higher mass, it is easily distinguishable from the unlabeled drug by the mass spectrometer.

A key advantage of using a SIL-IS like Clomifene-d5 is the mitigation of "matrix effects." Biological samples such as plasma, urine, or tissue homogenates are complex mixtures. Co-eluting endogenous components can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and is affected by matrix effects in nearly the same way, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate. This normalization is critical for achieving the high precision and accuracy required by regulatory guidelines for bioanalytical method validation.

Research has demonstrated the development of highly sensitive and specific analytical methods for clomiphene and its metabolites using stable isotope-labeled internal standards. These methods achieve low limits of quantification, essential for tracking drug concentrations over extended periods.

Table 1: Lower Limits of Quantification (LLOQ) for Clomiphene Metabolites Using a Validated LC-MS/MS Method with Stable Isotope-Labeled Internal Standards

MetaboliteLower Limit of Quantification (ng/mL)
Clomiphene-N-oxides0.06
(E)-N-desethylclomiphene0.3

Data derived from a study developing a comprehensive analytical method for clomiphene and its metabolites.

The use of deuterated standards significantly improves inter-day and intra-day precision and accuracy, ensuring the reliability of pharmacokinetic data derived from non-clinical studies.

Analysis of Clomipene and Metabolite Distribution in Non-Human Biological Systems

Understanding how a drug and its metabolites distribute into various tissues and cellular compartments is a critical component of non-clinical pharmacokinetic research. Clomifene-d5 (hydrochloride) facilitates these investigations by enabling precise quantification in diverse and complex biological matrices obtained from animal models and in vitro cellular systems.

Studies involving animal models, such as rats, are used to explore the metabolism and disposition of clomiphene. For instance, research on rat liver microsomes helped identify key metabolites like 4-hydroxyclomiphene (B10858560) and N-desethylclomiphene. In such experiments, Clomifene-d5 serves as the ideal internal standard to accurately quantify the parent drug and its metabolites in the microsomal preparations, ensuring that the measured distribution and metabolic rates are reliable.

The application extends to various biological fluids and tissues. For example, methods validated using deuterated standards can be applied to analyze samples from rabbit liver solutions to assess recovery and accuracy. This demonstrates the robustness of the methodology across different non-human biological systems. By providing a reliable means of quantification, Clomifene-d5 supports studies that aim to:

Determine the concentration of clomiphene and its metabolites in target tissues (e.g., liver, adipose tissue).

Investigate cellular uptake and accumulation in in vitro models.

Correlate tissue concentrations with pharmacological or toxicological findings in animal models.

The lipophilic nature of clomiphene suggests it may have extensive tissue distribution and accumulation in fatty tissues, which contributes to its long half-life. Accurate measurement, made possible by deuterated standards, is essential to characterize this distribution profile in non-clinical models.

Assessment of Elimination and Excretion Profiles for Clomiphene Isomers

Clomiphene is administered as a mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene), which have distinct pharmacokinetic profiles. Zuclomiphene (B94539), for instance, has a much longer terminal half-life than enclomiphene (B195052). Therefore, assessing the elimination and excretion of each isomer and their respective metabolites is crucial.

Excretion studies, often conducted in animal models, trace the routes and rates at which the drug and its metabolites are eliminated from the body, primarily through feces and urine. Clomiphene is known to be eliminated mainly in the feces, with a smaller portion excreted in the urine. Early studies noted that after oral administration, 4-hydroxyclomiphene was a key elimination product found in fecal extracts.

Clomifene-d5 (hydrochloride) is instrumental in these studies. By acting as an internal standard in LC-MS/MS assays, it allows for the stereoselective quantification of (E)- and (Z)-clomiphene and their numerous metabolites in excreta. This precise quantification is necessary to build accurate excretion profiles over time. For example, studies have monitored urinary excretion profiles to identify major metabolites like 4-hydroxy-enclomiphene and 3-methoxy-4-hydroxy-enclomiphene. The ability to accurately measure low concentrations is particularly important given the prolonged excretion of clomiphene, with traces detectable for weeks after administration.

Table 2: Key Clomiphene Metabolites Identified in Excretion Studies

MetabolitePrimary Excretion RouteSignificance
4-hydroxyclomipheneFecesMajor metabolite in early elimination studies.
4-hydroxy-en-clomipheneUrineMajor metabolite excreted, especially in the first day.
3-methoxy-4-hydroxy-clomipheneUrineDetectable for an extended period (e.g., >10 days).
N-desethylclomiphene-Product of N-dealkylation metabolic pathway.

This table summarizes key metabolites identified in various non-clinical and clinical excretion studies, the quantification of which is enhanced by the use of deuterated standards.

Investigating Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium can sometimes alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism by enzymes like the Cytochrome P450 (CYP) family, replacing that hydrogen with deuterium can slow down the reaction.

This effect can potentially lead to changes in key pharmacokinetic parameters:

Decreased Clearance: Slower metabolism can reduce the rate at which the drug is cleared from the body.

Increased Half-life: The time it takes for the drug concentration to reduce by half may be extended.

While the primary use of Clomifene-d5 is as an internal standard where such effects are generally assumed to be negligible for analytical purposes, the potential for an in vivo KIE exists. The metabolic pathways of clomiphene involve N-dealkylation and 4-hydroxylation, reactions often catalyzed by CYP enzymes. If deuteration in Clomifene-d5 occurs at a site of metabolic attack, its pharmacokinetic profile could theoretically differ from that of unlabeled clomiphene.

However, specific studies focusing on the deuterium isotope effects of Clomifene-d5 on its own pharmacokinetic parameters are not widely documented in the scientific literature. The investigation of such effects is complex and depends on the specific position of deuteration and the rate-limiting steps of the metabolic pathways. Research on other deuterated compounds demonstrates that the outcome is highly system- and substrate-dependent, and the presence of a KIE cannot be assumed without specific investigation. Therefore, while the potential for a deuterium isotope effect on clomiphene's pharmacokinetics is a valid scientific consideration, it remains an area requiring further specific research.

Forensic and Anti Doping Analytical Science Applications of Clomifene D5 Hydrochloride

Development of Robust Methodologies for Sports Drug Testing and Forensic Toxicology

The development of sensitive and specific analytical methods is paramount for enforcing anti-doping regulations and in forensic toxicology. Clomifene-d5 is instrumental in these methodologies, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), by correcting for variations during sample preparation and analysis. nih.govki-nd.de

Urine is the primary matrix for routine doping control. Analytical methods must be capable of detecting not only the parent clomiphene compound but also its various metabolites to ensure a comprehensive screening approach. dshs-koeln.dedshs-koeln.de Studies have established highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the stereoselective quantification of clomiphene and its phase I and phase II metabolites in urine. sci-hub.stresearchgate.net In these assays, stable isotope-labeled internal standards like Clomifene-d5 are essential for accurate quantification. ki-nd.desci-hub.st

Research has shown that after a single 50 mg oral dose, clomiphene and its metabolites, such as 4-hydroxyclomiphene (B10858560) and 3-methoxy-4-hydroxy clomiphene, can be detected for up to 100 hours. dshs-koeln.de The inclusion of the parent compound in screening procedures is considered crucial as it can sometimes be the most abundant form found in urine samples, thereby improving detection capabilities for clomiphene abuse. dshs-koeln.de

Table 1: Example Parameters for Clomiphene Detection in Biological Fluids

Parameter Method Matrix Lower Limit of Quantification (LLOQ) Internal Standard Used Reference
Clomiphene & Metabolites HPLC-MS/MS Plasma 0.06 ng/mL - 0.3 ng/mL Stable Isotope-Labeled Analogs nih.gov
Clomiphene LC-MS/MS Plasma 12.5 ng/mL Nilotinib japsonline.com
Clomiphene UPLC-MS/MS Plasma, Urine Not Specified Synthesized Deuterated Analogs sci-hub.stresearchgate.net

To complement urine analysis, alternative matrices like hair and nail clippings offer a wider detection window, providing insights into an individual's history of drug exposure. ovid.comnih.gov This can be particularly useful for discriminating between a single exposure and long-term use. ovid.com

A method utilizing LC-MS/MS has been developed to identify and quantify clomiphene in both hair and nail clippings. nih.govdocumentsdelivered.com In a study demonstrating this method, Clomifene-d5 was used as the internal standard. nih.govdocumentsdelivered.com The procedure achieved a limit of detection of 0.3 pg/mg and a limit of quantification of 1 pg/mg in both hair and nails. nih.gov This high sensitivity allows for the detection of even a single therapeutic dose over an extended period. nih.govdocumentsdelivered.com For instance, after a single 50 mg dose, clomiphene was detected at 9 pg/mg in head hair and at concentrations ranging from 28 to 486 pg/mg in body hair and 4 to 57 pg/mg in nails. nih.gov

Table 2: LC-MS/MS Method Validation for Clomiphene in Keratinous Matrices

Matrix Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Internal Standard Reference
Hair 1 - 500 pg/mg 0.3 pg/mg 1 pg/mg Clomifene-d5 nih.gov
Nail Clippings 1 - 500 pg/mg 0.3 pg/mg 1 pg/mg Clomifene-d5 nih.gov

Strategies for Isomeric Discrimination in Anti-Doping Analysis

Clomiphene is a mixture of two geometric isomers: zuclomiphene (B94539) (cis-isomer) and enclomiphene (B195052) (trans-isomer). dshs-koeln.debrieflands.com These isomers exhibit different pharmacokinetic and pharmacodynamic properties. brieflands.com Enclomiphene is eliminated more rapidly, while zuclomiphene has a much longer half-life and can be detected in urine for months. brieflands.comoup.com Therefore, analytical methods that can differentiate between these isomers are crucial for accurate interpretation of anti-doping tests. ki-nd.desci-hub.st

Chromatographic techniques, particularly UPLC-MS/MS, are capable of separating and stereoselectively quantifying these isomers and their respective metabolites. dshs-koeln.desci-hub.stnih.gov This separation is vital because the ratio of the isomers and their metabolites can provide clues about the timing of administration and potentially differentiate between therapeutic use and abuse. ki-nd.dedshs-koeln.de The human metabolism processes the two forms differently, with (E)-clomiphene (enclomiphene) showing a much shorter half-life than (Z)-clomiphene (zuclomiphene). ki-nd.de

Analytical Approaches to Differentiate Intentional Administration from Inadvertent Exposure (e.g., food contamination)

A significant challenge in modern anti-doping science is distinguishing between intentional doping and inadvertent exposure from sources like contaminated food or supplements. wada-ama.orgresearchgate.net Clomiphene has been used in laying hens to increase egg production, leading to the potential for clomiphene residues in eggs and poultry. ki-nd.dewada-ama.orgtriathlete.com

Studies have shown that consuming eggs from clomiphene-treated hens can lead to adverse analytical findings (AAFs) in doping control samples. ki-nd.deresearchgate.net Researchers are developing methods to address this issue by analyzing the metabolic patterns in urine. researchgate.nettriathlete.com A key finding is that the isomeric and metabolic profile of clomiphene ingested via contaminated eggs differs from that of pharmaceutical clomiphene. triathlete.com Specifically, after consumption of contaminated eggs, there is an almost exclusive detection of (Z)-clomiphene and its metabolites. ki-nd.dewada-ama.org By using derivatization techniques followed by chromatographic separation, analysts can identify characteristic distribution patterns of various hydroxylated clomiphene metabolites that help distinguish between ingestion of contaminated food and the use of the drug for doping. researchgate.net Segmental hair analysis can also help document repetitive exposure from contamination versus a single, larger dose indicative of doping. nih.gov

Research on Detection Windows and Long-Term Detectability of Clomiphene and its Metabolites

Understanding the detection window of clomiphene is critical for effective anti-doping programs. Research indicates that clomiphene and its metabolites have a remarkably long detection window. oup.comnih.gov

In urine, while some metabolites are detectable for up to 100 hours after a single dose, the zuclomiphene isomer is particularly persistent. dshs-koeln.de Controlled administration studies in healthy male subjects who took 50 mg of clomiphene daily for 30 days showed that the urinary detection window for zuclomiphene ranged from 121 to over 261 days after the last dose. oup.comnih.govresearchgate.net Such a long period of detectability means that abuse can be identified for four months or longer following short-term use. nih.govresearchgate.net

Analysis of keratinous matrices like hair and nails significantly extends this detection window, reflecting exposure over months or even longer, depending on the length of the hair sample. nih.govovid.com A single therapeutic dose has been shown to be detectable in head hair, body hair, and nails, confirming the value of these matrices for investigating long-term exposure. nih.govdocumentsdelivered.com

Future Directions and Emerging Research Avenues for Clomifene D5 Hydrochloride

Advancements in Micro- and Nano-Analytical Techniques Incorporating Deuterated Standards

The drive towards miniaturization in analytical chemistry is enabling the analysis of increasingly smaller sample volumes with higher sensitivity. Deuterated standards like Clomifene-d5 (hydrochloride) are pivotal in this evolution, particularly in the coupling of micro- and nano-scale separation techniques with mass spectrometry (MS).

Future research will likely see the expanded use of Clomifene-d5 (hydrochloride) in platforms such as microfluidics-mass spectrometry and capillary electrophoresis-mass spectrometry (CE-MS) . Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical processes onto a single chip, minimizing sample and reagent consumption while increasing analysis speed. nih.gov In such systems, Clomifene-d5 (hydrochloride) can be introduced as an internal standard to provide reliable quantification of clomifene (B125282) and its metabolites from minute biological samples.

Similarly, nano-liquid chromatography-mass spectrometry (nano-LC-MS) and CE-MS offer high separation efficiency and sensitivity for complex biological mixtures. nih.gov The low flow rates of these techniques make them highly compatible with electrospray ionization-mass spectrometry. nih.gov The incorporation of Clomifene-d5 (hydrochloride) in these methods is crucial for correcting matrix effects and variations in instrument response, which are significant challenges when dealing with complex biological matrices at the nano-scale. clearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and reproducible results in these sensitive analytical methods. researchgate.net

Table 1: Key Micro- and Nano-Analytical Techniques and the Role of Clomifene-d5 (hydrochloride)

TechniqueDescriptionRole of Clomifene-d5 (hydrochloride)
Microfluidics-MS Integration of sample preparation, separation, and analysis on a microchip. nih.govProvides accurate quantification in low-volume, high-throughput analyses.
Nano-LC-MS Liquid chromatography using columns with sub-100 µm inner diameters for high-sensitivity separations.Serves as an internal standard to compensate for matrix effects and ensure precise quantification of clomifene and its metabolites.
Capillary Electrophoresis-MS (CE-MS) Separation of ions based on their electrophoretic mobility in a capillary, coupled to a mass spectrometer. nih.govEnables accurate quantification of analytes in complex mixtures with high separation efficiency. nih.gov

Integration of Clomifene-d5 (hydrochloride) Data with Advanced Computational Modeling

The precise quantitative data generated using Clomifene-d5 (hydrochloride) as an internal standard is invaluable for the development and refinement of advanced computational models, particularly in pharmacokinetics. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. mdpi.comnih.govmdpi.com

These models integrate in vitro data and physiological information to simulate the concentration-time profiles of a drug and its metabolites. mdpi.comresearchgate.net The accuracy of PBPK models is highly dependent on the quality of the input data. By using Clomifene-d5 (hydrochloride) in clinical and preclinical studies, researchers can obtain highly accurate pharmacokinetic data for clomiphene. This data can then be used to build and validate PBPK models that can simulate various scenarios, such as drug-drug interactions, the effects of genetic polymorphisms on drug metabolism, and dosing in special populations. mdpi.comnih.govnih.gov

For instance, a PBPK model for (E)-clomiphene has been developed to investigate the impact of CYP2D6 and CYP3A4 enzyme activity on its metabolism and to predict drug-drug and drug-gene interactions. mdpi.comnih.gov The precise data obtained from studies using deuterated clomiphene would be instrumental in refining such models, leading to more accurate predictions and a better understanding of the drug's behavior in diverse patient populations. mdpi.com The future will likely see a greater synergy between experimental studies utilizing Clomifene-d5 (hydrochloride) and the development of sophisticated in silico models to optimize drug therapy and personalize medicine.

Potential for Novel Applications in Systems Biology and Quantitative Proteomics

While the primary application of Clomifene-d5 (hydrochloride) is in pharmacokinetic studies, the principles of using stable isotope-labeled standards are central to the fields of systems biology and quantitative proteomics . Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including metabolomics and proteomics. nih.govmdpi.com

In metabolomics , which involves the comprehensive analysis of metabolites in a biological system, deuterated standards are essential for accurate quantification. nih.gov As clomiphene is extensively metabolized, Clomifene-d5 (hydrochloride) can be used to trace the metabolic fate of the drug and accurately quantify its various metabolites in biological fluids. researchgate.netnih.govrsc.org This information can be integrated into systems biology models to understand how clomiphene perturbs metabolic pathways and to identify potential biomarkers of drug response or toxicity. slideshare.netdbkgroup.org

In quantitative proteomics , stable isotope labeling is a cornerstone for accurately measuring changes in protein abundance. nih.gov While Clomifene-d5 (hydrochloride) is not directly used to label proteins, the analytical methodologies it supports are fundamental to proteomics. The expertise gained in using deuterated standards for small molecule quantification is transferable to quantitative proteomics workflows that employ stable isotope-labeled peptides as internal standards for protein quantification. nih.gov Future research may explore the downstream effects of clomiphene on the proteome, where the quantitative accuracy afforded by isotopic standards will be paramount.

Continued Development of Reference Materials and Standardization in Isotope Chemistry

The reliability of analytical measurements is underpinned by the availability of high-quality reference materials. Clomifene-d5 (hydrochloride) serves as a crucial in-house reference material for the quantification of clomiphene. The continued development in this area will focus on the production of certified reference materials (CRMs) for deuterated drugs. CRMs are produced under stringent guidelines and come with a certificate of analysis that provides information on their purity and isotopic enrichment, ensuring traceability and comparability of results between different laboratories.

There is a growing need for standardization in the field of isotope chemistry to ensure the quality and consistency of deuterated internal standards. This includes developing standardized methods for determining the isotopic purity and stability of these compounds. hilarispublisher.com While deuterium (B1214612) is a commonly used isotope for labeling due to the relative ease of synthesis, challenges such as potential deuterium-protium exchange can affect the accuracy of quantification. hilarispublisher.com

Future efforts will likely focus on:

Developing robust analytical methods to assess the isotopic distribution and stability of deuterated compounds like Clomifene-d5.

Establishing clear guidelines for the synthesis and characterization of deuterated reference materials.

Expanding the availability of a wider range of deuterated standards for various drugs and their metabolites to support comprehensive metabolic studies.

The approval of deuterated drugs like deutetrabenazine by regulatory bodies such as the FDA highlights the growing importance of this class of compounds in medicine. bioscientia.de This is likely to spur further investment in the development and standardization of deuterated compounds for both therapeutic and analytical applications.

Q & A

Q. How should researchers design stability studies for Clomifene-d5 (hydrochloride) under varying storage conditions?

Stability testing should include accelerated degradation experiments under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH). Use high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products, ensuring method validation per ICH guidelines (specificity, linearity, accuracy). Include triplicate runs and control samples to ensure reproducibility. Data should be tabulated to track degradation kinetics, similar to kinetic analysis frameworks used in pharmaceutical formulations .

Q. What analytical techniques are essential for confirming the purity and deuteration level of Clomifene-d5 (hydrochloride)?

  • Deuteration confirmation : Deuterium nuclear magnetic resonance (²H NMR) to identify deuteration sites and isotopic purity.
  • Purity assessment : Mass spectrometry (MS) for molecular weight verification and elemental analysis for stoichiometric validation.
  • Method validation : Follow USP monograph guidelines for parameters like precision (repeatability via triplicate injections) and accuracy (spiked recovery experiments) .

Q. How can researchers ensure reproducibility in synthesizing Clomifene-d5 (hydrochloride)?

Document synthesis protocols in detail, including reaction conditions (temperature, solvent ratios, catalysts) and purification steps (recrystallization solvents, column chromatography parameters). Provide characterization data (e.g., melting point, spectral data) in supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacological efficacy of Clomifene-d5 (hydrochloride) across in vitro assays?

  • Dose-response validation : Perform assays across multiple cell lines (e.g., HEK293, HepG2) to assess potency variability.
  • Target engagement : Use competitive binding assays with radiolabeled ligands or CRISPR-Cas9 knockdowns to confirm mechanism-specific effects.
  • Meta-analysis : Systematically review literature using EPA-style inclusion criteria (e.g., study design, sample size) to identify confounding variables like assay sensitivity or buffer composition .

Q. How can isotopic effects of deuterium in Clomifene-d5 (hydrochloride) be evaluated in metabolic studies?

  • Comparative pharmacokinetics : Administer deuterated and non-deuterated analogs in preclinical models, tracking plasma/tissue concentrations via LC-MS/MS.
  • Isotope tracing : Use stable isotope-labeled internal standards to quantify metabolite ratios.
  • In vitro validation : Conduct microsomal assays (human/rat liver microsomes) to compare metabolic half-lives and enzyme kinetics .

Q. What strategies optimize the use of Clomifene-d5 (hydrochloride) in tracer studies for receptor-binding assays?

  • Radiolabeling : Synthesize tritiated or ¹⁴C-labeled derivatives for competitive binding experiments.
  • Cross-validation : Compare results with fluorescent polarization assays or surface plasmon resonance (SPR) to confirm binding affinity.
  • Data normalization : Use reference standards (e.g., unlabeled Clomifene) in all runs to control for inter-assay variability .

Methodological Considerations

  • Data Presentation : Structure results using tables for kinetic parameters (e.g., IC₅₀, t₁/₂) as shown in pharmaceutical release studies .
  • Literature Review : Follow EPA strategies for systematic inclusion/exclusion of studies, emphasizing peer-reviewed journals and avoiding non-English sources without validated translations .
  • Ethical Compliance : Obtain institutional approvals for in vivo studies and disclose conflicts of interest per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.